N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide

Description

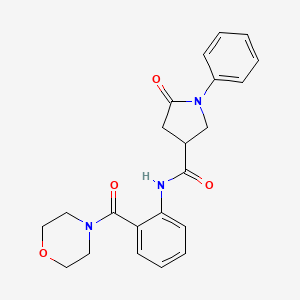

N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide is a synthetic organic compound characterized by a pyrrolidine carboxamide core substituted with a phenyl group at the 1-position, a 2-oxo group, and an ortho-substituted morpholinocarbonylphenyl moiety. Its molecular formula is C₂₂H₂₄N₃O₄, with a molecular weight of 400.45 g/mol. The compound’s structural complexity arises from the integration of a pyrrolidine ring, a morpholine-derived carbonyl group, and aromatic phenyl substituents. Crystallographic analysis tools like the WinGX suite may aid in resolving its three-dimensional conformation, which is critical for understanding its bioactivity.

Properties

CAS No. |

39630-05-2 |

|---|---|

Molecular Formula |

C22H23N3O4 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-[2-(morpholine-4-carbonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C22H23N3O4/c26-20-14-16(15-25(20)17-6-2-1-3-7-17)21(27)23-19-9-5-4-8-18(19)22(28)24-10-12-29-13-11-24/h1-9,16H,10-15H2,(H,23,27) |

InChI Key |

LZPHBGBEMJVLKY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and high temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as bromine and nitric acid are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted phenyl compounds .

Scientific Research Applications

N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other amide- and heterocycle-containing molecules. Below is a detailed comparison with two pharmacopeial compounds from , highlighting key structural and functional differences.

Structural Comparison

Table 1: Structural Features and Molecular Properties

Key Observations:

Heterocyclic Core: The target compound employs a pyrrolidine ring, whereas the analogs in use thiazolidine or β-lactam cores. Pyrrolidine’s five-membered ring offers conformational flexibility compared to the strained β-lactam ring, which is critical for antibacterial activity in penicillin derivatives . The morpholinocarbonyl group in the target compound may enhance solubility compared to the carboxy and amino acid substituents in compounds.

Bioactivity Implications: The β-lactam analog () is likely designed for antibacterial use, leveraging its reactive lactam ring to inhibit cell wall synthesis. In contrast, the target compound’s carboxamide and morpholine groups suggest a role in modulating enzyme targets (e.g., kinases or proteases). The thiazolidine-based compound () includes amino acid residues, which are typical in protease inhibitors or peptide-based therapeutics, diverging from the target compound’s synthetic amide architecture.

Crystallographic and Physicochemical Properties

For example:

- The morpholinocarbonyl group likely adopts a planar conformation due to resonance stabilization, similar to carboxy groups in compounds.

- The pyrrolidine ring’s puckering parameters could be compared to thiazolidine analogs to assess rigidity and binding pocket compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.